molecular formula C13H16N4 B1482891 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098136-27-5

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1482891
CAS RN: 2098136-27-5
M. Wt: 228.29 g/mol
InChI Key: YRLZJQFJWLSDPH-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have been incorporated into a variety of therapeutic agents. The compound also contains a pyridine ring, another important structure in medicinal chemistry, and a cyclopropyl group, which is a three-membered carbon ring .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The pyrazole and pyridine rings are aromatic, contributing to the compound’s stability. The cyclopropyl group is strained due to its small ring size, which can make the compound more reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitrogen in the pyrazole and pyridine rings could act as a nucleophile in certain reactions .

Scientific Research Applications

Synthesis and Characterization

Ambient-Temperature Synthesis

A novel synthesis approach at ambient temperature for related compounds involves condensation reactions, highlighting efficient synthesis methods for pyrazole derivatives. This synthesis showcases the potential for creating diverse chemical entities with various applications in scientific research (Becerra, Cobo, & Castillo, 2021).

Catalytic Applications

The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrates their utility in catalysis. This work showcases the potential for these compounds in facilitating various chemical reactions, with good activity and selectivity in catalytic applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Potential Biological Activities

Antimicrobial and Anticancer Agents

Research on pyrazole derivatives, including compounds related to the specified chemical, has revealed their potential as antimicrobial and anticancer agents. Synthesis and characterization efforts have led to the identification of compounds with significant activity, offering a promising avenue for the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Anticonvulsant Properties

Another study on Schiff bases of 3-aminomethyl pyridine demonstrated potential anticonvulsant activity, illustrating the diverse biological activities that can be explored with pyrazole and pyridine derivatives (Pandey & Srivastava, 2011).

Antimycobacterial Activity

Nicotinic acid hydrazide derivatives, incorporating pyridine and pyrazole moieties, have been synthesized and shown to exhibit antimycobacterial activity, further demonstrating the potential of these compounds in addressing infectious diseases (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLZJQFJWLSDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
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